molecular formula C11H12ClNO2 B5862692 2-(2-chlorophenoxy)-N-cyclopropylacetamide

2-(2-chlorophenoxy)-N-cyclopropylacetamide

Cat. No. B5862692
M. Wt: 225.67 g/mol
InChI Key: JPZVLVZGSLLZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-cyclopropylacetamide is a synthetic compound that belongs to the class of amides. It is also known as fenhexamid, which is commonly used as a fungicide in agriculture. The compound has a broad spectrum of activity against various plant pathogens, including powdery mildew, Botrytis cinerea, and other fungi. In addition, this compound has gained attention in recent years due to its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-cyclopropylacetamide is not fully understood. However, it is believed to inhibit the activity of the enzyme squalene epoxidase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membranes, ultimately resulting in the death of the fungus.
Biochemical and Physiological Effects:
In addition to its anti-fungal activity, this compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to reduce the expression of fibrotic markers in various tissues, including the liver and lung.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chlorophenoxy)-N-cyclopropylacetamide in lab experiments is its broad spectrum of activity against various fungi. In addition, it has been found to have low toxicity in mammals, making it a potentially safer alternative to other anti-fungal agents. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the use of 2-(2-chlorophenoxy)-N-cyclopropylacetamide in scientific research. For example, it could be further studied as a potential treatment for various inflammatory and fibrotic diseases. In addition, it could be used as a tool to study the role of fungal cell membranes in various biological processes. Finally, the synthesis and modification of this compound could lead to the development of more potent and selective anti-fungal agents.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-cyclopropylacetamide involves the reaction of 2-chlorophenol with cyclopropylamine in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to form this compound. The reaction scheme is shown below:

Scientific Research Applications

2-(2-chlorophenoxy)-N-cyclopropylacetamide has been extensively studied for its potential use in scientific research. The compound has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. In addition, it has been shown to have neuroprotective and cardioprotective properties.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-9-3-1-2-4-10(9)15-7-11(14)13-8-5-6-8/h1-4,8H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZVLVZGSLLZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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